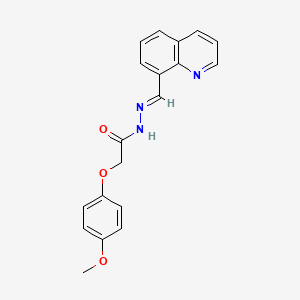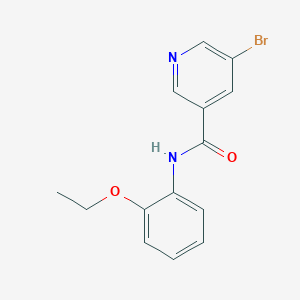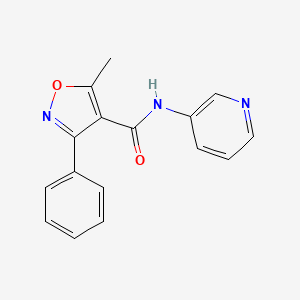
2-(4-甲氧基苯氧基)-N'-(8-喹啉甲亚甲基)乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves the condensation of aldehydes with acetohydrazides in a suitable solvent like methanol. For instance, compounds with similar structures have been synthesized by reacting chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution, leading to Schiff-base compounds characterized by X-ray diffraction, NMR, and IR spectroscopy (Li Jia-ming, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide has been elucidated using techniques like X-ray crystallography. These structures often feature significant dihedral angles between aromatic rings, indicative of their spatial arrangement and potential intermolecular interactions. Such compounds can form one-dimensional chain structures through hydrogen bonding, contributing to their crystalline nature (Li Jia-ming, 2009).
科学研究应用
非线性光学性质
Naseema 等人 (2010) 的一项研究重点关注了某些胂酮的非线性光学性质,包括与 2-(4-甲氧基苯氧基)-N'-(8-喹啉甲亚甲基)乙酰肼 相似的化合物。他们的研究表明,由于这些化合物具有有效的限光行为和其他非线性光学参数,因此它们有望用于光学限幅器和光学开关等光学器件应用 (Naseema 等人,2010)。
喹啉衍生物的合成
2001 年,Quideau 等人提出了一种从含氮连接的 2-甲氧基苯酚开始合成吲哚和喹啉衍生物的方法,这可能与所讨论化合物的化学结构有关。该方法具有合成复杂生物碱骨架的潜力 (Quideau 等人,2001)。
抗惊厥性质
Alswah 等人 (2013) 探索了新型喹喔啉衍生物的抗惊厥性质,包括与 2-(4-甲氧基苯氧基)-N'-(8-喹啉甲亚甲基)乙酰肼 在结构上相关的化合物。他们的研究结果表明,这些化合物可能是开发新型抗惊厥剂的潜在候选物 (Alswah 等人,2013)。
结构研究
Karmakar 等人 (2009) 研究了包括 N-[2-(4-甲氧基苯基)-乙基]-2-(喹啉-8-氧基)-乙酰胺在内的化合物的晶体结构,该化合物与所讨论的化合物密切相关。他们的研究提供了对这些化合物的结构方面的见解,这可能与各种化学应用相关 (Karmakar 等人,2009)。
缓蚀
Yadav 等人 (2015) 研究了乙酰肼的应用,包括与 2-(4-甲氧基苯氧基)-N'-(8-喹啉甲亚甲基)乙酰肼 在结构上相似的化合物,在酸性介质中对低碳钢的缓蚀作用。他们的研究结果突出了这些化合物在保护金属免受腐蚀方面的有效性 (Yadav 等人,2015)。
抗分枝杆菌剂
Yar 等人 (2006) 探索了苯氧基乙酸衍生物的合成,并评估了它们对结核分枝杆菌的抗分枝杆菌活性。这项研究表明,包括 2-(4-甲氧基苯氧基)-N'-(8-喹啉甲亚甲基)乙酰肼在内的类似化合物的潜力,作为抗分枝杆菌剂 (Yar 等人,2006)。
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-7-9-17(10-8-16)25-13-18(23)22-21-12-15-5-2-4-14-6-3-11-20-19(14)15/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONWJYQGFEVNW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)
![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)
![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)
![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)